molecular formula C11H9N5O B1418182 3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 17466-02-3

3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1418182
CAS RN: 17466-02-3
M. Wt: 227.22 g/mol
InChI Key: KWXWEYGSHCIMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of a Cu (I) catalyst in the presence of 1,3-dipolar organic azide and terminal alkyne .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Compounds with triazole and pyrimidine cores, such as 1,2,3-triazole and 1,2,4-triazole hybrids, have been highlighted for their potent antibacterial activity against Staphylococcus aureus, a significant pathogen in both nosocomial and community settings. These compounds are explored for their dual or multiple mechanisms of action against bacterial infections, demonstrating the importance of such structures in developing novel anti-infective agents (Li & Zhang, 2021).

Sedative Hypnotics in Insomnia Treatment

Zaleplon, a non-benzodiazepine sedative hypnotic, showcases the relevance of pyrimidin-7-one derivatives in clinical use for treating insomnia. This example underlines the compound's potential in CNS-related applications, where its structural features might contribute to therapeutic effects with possibly reduced side effects (Heydorn, 2000).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts involving pyrimidine scaffolds, such as pyrano[2,3-d]pyrimidines, are crucial for synthesizing various medicinally relevant compounds. These catalysts facilitate the development of novel therapeutic agents by enabling diverse synthetic pathways, highlighting the importance of such structures in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Optical Sensors and Material Science

Pyrimidine-based compounds serve as excellent materials for constructing optical sensors, indicating the versatility of this structural motif beyond medicinal applications. Such compounds' ability to form coordination and hydrogen bonds makes them suitable for developing sensitive and selective sensing materials (Jindal & Kaur, 2021).

Antimalarial Chemotherapy

The quest for novel antimalarial agents has led to exploring the pyrimidine biosynthetic pathway for drug targets, with compounds inhibiting enzymes such as dihydroorotate dehydrogenase showing promise. This underscores the potential utility of related chemical structures in combating malaria and other parasitic diseases (Phillips & Rathod, 2010).

properties

IUPAC Name

3-(4-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-2-4-8(5-3-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXWEYGSHCIMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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